5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1797604-60-4
VCID: VC2961924
InChI: InChI=1S/C6H9N3O2S/c7-12(10,11)6-4-8-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,10,11)
SMILES: C1CC2=NC=C(N2C1)S(=O)(=O)N
Molecular Formula: C6H9N3O2S
Molecular Weight: 187.22 g/mol

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide

CAS No.: 1797604-60-4

Cat. No.: VC2961924

Molecular Formula: C6H9N3O2S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide - 1797604-60-4

Specification

CAS No. 1797604-60-4
Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
IUPAC Name 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Standard InChI InChI=1S/C6H9N3O2S/c7-12(10,11)6-4-8-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,10,11)
Standard InChI Key SIAJGWILHWNWCO-UHFFFAOYSA-N
SMILES C1CC2=NC=C(N2C1)S(=O)(=O)N
Canonical SMILES C1CC2=NC=C(N2C1)S(=O)(=O)N

Introduction

Chemical Properties and Structure

Basic Identification

5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide is uniquely identified by several key parameters that are essential for its characterization in chemical databases and research literature . The compound is represented by the CAS number 1797604-60-4 and carries the IUPAC name 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide . Its molecular formula is C6H9N3O2S, corresponding to a molecular weight of 187.22 g/mol . These identification parameters are crucial for researchers to accurately reference and study this compound in various contexts, from chemical synthesis to biological screening.

Table 1: Basic Identification Data of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide

ParameterValue
CAS Number1797604-60-4
IUPAC Name6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
SMILESC1CC2=NC=C(N2C1)S(=O)(=O)N
InChIInChI=1S/C6H9N3O2S/c7-12(10,11)6-4-8-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,10,11)
InChIKeySIAJGWILHWNWCO-UHFFFAOYSA-N

The compound's structure can be represented using various chemical notation systems, including SMILES (C1CC2=NC=C(N2C1)S(=O)(=O)N) and InChI (InChI=1S/C6H9N3O2S/c7-12(10,11)6-4-8-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,10,11)), which allow for digital representation and analysis of its molecular structure . These standardized notations facilitate computational chemistry approaches, database searches, and structural comparisons with related compounds.

Physical Properties

The physical properties of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide are crucial for understanding its behavior in various environments and for developing appropriate formulation strategies for potential pharmaceutical applications . These properties influence aspects such as solubility, stability, and bioavailability, which are essential considerations in drug development.

Table 2: Physical Properties of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide

PropertyValue
Physical StateSolid
Flash Point253.3±26.5 °C
Boiling Point495.3±37.0 °C at 760 mmHg
Polarizability17.4±0.5 10-24cm3
Density1.8±0.1 g/cm3
Vapor Pressure0.0±1.3 mmHg at 25°C
Recommended Storage-4°C (1-2 weeks), -20°C (1-2 years)

The compound exhibits high thermal stability, with a flash point of 253.3±26.5 °C and a boiling point of 495.3±37.0 °C at standard pressure . Its density of approximately 1.8±0.1 g/cm3 and negligible vapor pressure at room temperature (0.0±1.3 mmHg at 25°C) indicate its solid-state stability . For research purposes, the compound is typically stored at low temperatures, with recommendations for -4°C for short-term storage (1-2 weeks) and -20°C for long-term preservation (1-2 years) . These storage conditions help maintain the compound's integrity and prevent degradation over time.

Structural Features

The structure of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide consists of a fused bicyclic system comprising a five-membered pyrrole ring and a five-membered imidazole ring . The sulfonamide group (-SO2NH2) is attached at the 3-position of the imidazole ring. This structural arrangement contributes significantly to the compound's biological activities and chemical reactivity. The fused ring system provides a rigid scaffold that can interact with various biological targets, while the sulfonamide group offers hydrogen bonding capabilities, enhancing the compound's ability to interact with proteins and enzymes.

The bicyclic core of the molecule provides conformational rigidity, which is often advantageous in drug design as it can reduce the entropic penalty associated with binding to biological targets. The sulfonamide group serves as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in protein binding pockets. These structural features combine to create a molecule with the potential to bind selectively to specific biological targets, particularly proteins involved in disease processes such as cancer.

Synthesis Methods

The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves multiple steps, reflecting the complexity of constructing its heterocyclic framework. The general synthetic route begins with substituted 2-(2-oxopyrrolidin-1-yl)acetamides as starting materials. These compounds undergo dehydration using phosphoryl chloride to form chlorinated intermediates, which can be further modified to obtain the desired product and various derivatives.

The key steps in the synthesis pathway include:

  • Preparation of substituted 2-(2-oxopyrrolidin-1-yl)acetamides through conventional amide bond formation reactions.

  • Dehydration of the amide intermediates using phosphoryl chloride, leading to the formation of the basic heterocyclic framework.

  • Introduction of the sulfonamide group at the 3-position through appropriate sulfonylation reactions.

  • Further modifications to optimize biological activity and physicochemical properties.

This multi-step synthesis allows for the creation of various derivatives by altering substituents on the pyrrolo-imidazole framework, enabling structure-activity relationship studies and the optimization of biological activity. The flexibility of this synthetic approach facilitates the exploration of chemical space around this scaffold, potentially leading to compounds with improved properties for specific therapeutic applications. Modern synthetic techniques, including microwave-assisted synthesis and flow chemistry, might further enhance the efficiency and scalability of these synthetic routes.

Biological Activity

Enzyme Inhibition

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide exhibits significant biological activity as an inhibitor of certain enzymes and proteins involved in disease processes. Research indicates that compounds within the pyrrolo[1,2-a]imidazole class can inhibit interactions between proteins such as WDR5 and MLL1, which are implicated in various cancers. This protein-protein interaction inhibition represents a modern approach to drug development, focusing on specific molecular targets rather than general cytotoxicity.

The sulfonamide group plays a crucial role in the compound's enzyme inhibitory properties, as it can form hydrogen bonds with amino acid residues in the binding sites of target proteins. This interaction can disrupt normal protein function, potentially leading to therapeutic effects in disease states where these proteins are dysregulated. Research on this compound has focused on its binding affinity to target proteins using techniques like X-ray crystallography and molecular modeling. These studies provide detailed insights into how the compound interacts with its biological targets at the molecular level, enabling rational design of more effective derivatives.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

While these data are from related compounds rather than the specific parent compound, they suggest the potential anticancer activity of this structural class. The mechanism of action appears to involve the disruption of protein-protein interactions critical for cancer cell survival and proliferation, rather than general cytotoxicity, potentially leading to more targeted therapies with fewer side effects.

Applications in Drug Development

Medicinal Chemistry Applications

The primary applications of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide lie in medicinal chemistry and drug development. Its potential as an anticancer agent and antimicrobial compound makes it a subject of interest for researchers aiming to develop new therapeutics targeting specific disease mechanisms. The compound's unique structure allows it to serve as a scaffold for the development of more potent and selective derivatives.

In drug development, this compound can be utilized in several ways:

  • As a lead compound for the development of more potent and selective protein-protein interaction inhibitors

  • As a structural component in combination with other pharmacophores to create hybrid molecules with enhanced activity

  • As a tool compound for studying biological pathways involving its target proteins

  • As a starting point for developing new antimicrobial agents to address the growing problem of antibiotic resistance

The versatility of this scaffold in drug design is enhanced by the possibility of introducing modifications at various positions to optimize binding to specific targets, improve pharmacokinetic properties, or reduce potential toxicity. These modifications can be guided by computational approaches, such as molecular docking and molecular dynamics simulations, which predict the impact of structural changes on binding affinity and selectivity.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide and its derivatives provide valuable insights for drug design. By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify the key structural features responsible for the compound's therapeutic effects. A notable example of such a derivative is 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide, which differs from the parent compound by the addition of a methyl group at the 2-position .

These SAR studies typically focus on:

  • Modifications to the pyrrole ring system

  • Alterations of the imidazole ring, such as methyl substitution at the 2-position

  • Substitutions on the sulfonamide group

  • Introduction of additional functional groups at various positions

The results of such studies guide the design of optimized derivatives with improved potency, selectivity, and pharmacokinetic properties, accelerating the drug development process. For instance, the addition of a methyl group at the 2-position, as in 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide, can significantly alter binding properties and biological activity, potentially enhancing specificity for certain targets .

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide. A notable example is 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide (CAS: 1823517-18-5), which differs by the addition of a methyl group at the 2-position of the imidazole ring . This structural analog offers an interesting comparison to understand how small modifications can affect the compound's properties and biological activities.

Table 5: Comparison of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide with its 2-Methyl Derivative

Property5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
CAS Number1797604-60-41823517-18-5
Molecular FormulaC6H9N3O2SC7H11N3O2S
Molecular Weight187.22 g/mol201.25 g/mol
StructureBasic pyrrolo-imidazole with sulfonamideAddition of methyl group at 2-position

Biological Activity Comparison

Research Findings and Future Directions

Current Research Status

Research on 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide has focused on its binding affinity to target proteins using techniques like X-ray crystallography and molecular modeling. These studies provide detailed insights into how the compound interacts with its biological targets at the molecular level, enabling rational design of more effective derivatives. The compound's potential as both an anticancer agent and an antimicrobial compound has driven research in multiple therapeutic areas.

Key research findings include:

  • The identification of specific binding modes with target proteins, highlighting the role of the sulfonamide group in forming key hydrogen bonds

  • The discovery of structure-activity relationships that guide the optimization of derivatives, such as the 2-methyl variant

  • The evaluation of the compound and related derivatives in various disease models, particularly in cancer

  • The exploration of its potential as an antimicrobial agent, with promising activity against certain bacterial strains

These research efforts contribute to a deeper understanding of the compound's biological properties and potential therapeutic applications, driving further development of this promising scaffold. The multidisciplinary nature of this research, spanning synthetic organic chemistry, structural biology, and pharmacology, highlights the complex and collaborative nature of modern drug discovery.

Future Research Directions

The continued exploration of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide and its derivatives holds significant promise for drug discovery and development. Future research directions may include:

  • Further optimization of the structure to enhance potency, selectivity, and pharmacokinetic properties

  • Detailed mechanistic studies to better understand the compound's mode of action at the molecular level

  • Expansion of biological testing to identify additional therapeutic applications beyond cancer and antimicrobial activity

  • Development of improved synthetic routes for more efficient production of the compound and its derivatives

  • Exploration of combination therapies with established drugs to enhance efficacy and overcome resistance

  • Investigation of the potential for developing targeted drug delivery systems to enhance the compound's therapeutic index

The versatile nature of this scaffold, combined with its demonstrated biological activities, suggests that it will continue to be a valuable tool in medicinal chemistry research and drug development efforts. Advances in computational chemistry, structural biology, and high-throughput screening techniques will likely accelerate the exploration of this compound's therapeutic potential.

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